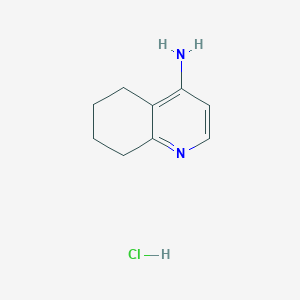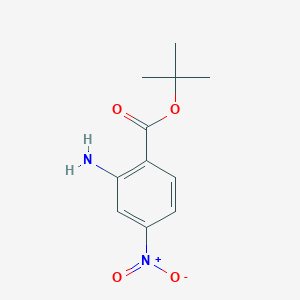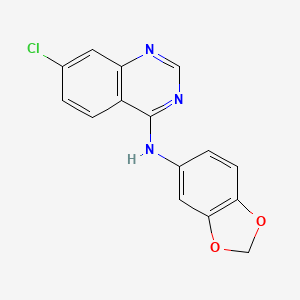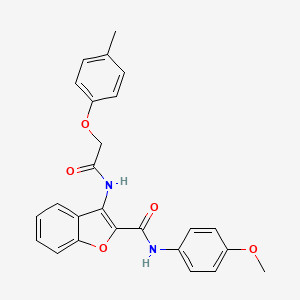
5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride is a chemical compound with the CAS Number: 2173996-90-0 . It has a molecular weight of 184.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H12N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H2,10,11);1H .Physical And Chemical Properties Analysis
The compound has a melting point of 285-288 degrees Celsius . It is a solid at room temperature and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivatives Preparation
5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride serves as a key intermediate in the synthesis of various substituted tetrahydroquinolines and octahydroacridine derivatives. Sielemann et al. (1999) detailed the reaction of enamine with β-amino ketone hydrochlorides leading to diketones that are cyclized to mono- and disubstituted tetrahydroquinolines, further elaborating the preparation of octahydroacridines through a multi-step sequence (Sielemann, D., Keuper, R., & Risch, N., 1999).
Antibacterial Properties
Research into 8-nitrofluoroquinolone models, including those derived from tetrahydroquinolin-4-amine, revealed significant antibacterial properties against both gram-positive and gram-negative strains. Al-Hiari et al. (2007) synthesized new models and found that derivatives exhibited good activity against S. aureus, indicating the potential for developing antibacterial agents from tetrahydroquinoline derivatives (Al-Hiari, Y. et al., 2007).
Dynamic Kinetic Resolution
Crawford, Skerlj, and Bridger (2007) observed a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B. This process yielded a significant yield of the (R)-acetamide derivative from the racemic amine, showcasing an enzymatic approach to resolving chiral amines of tetrahydroquinoline (Crawford, J., Skerlj, R., & Bridger, G., 2007).
Antidyslipidemic and Antioxidative Activities
Sashidhara et al. (2009) explored the antioxidative and antidyslipidemic activities of 8-hydroxyquinoline derivatives, highlighting the potential for novel therapeutic applications. Their findings suggest that these derivatives, including those related to tetrahydroquinolin-4-amine, may represent a new class of lead compounds for managing dyslipidemia and oxidative stress (Sashidhara, K. et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXBCZSBWPGQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173996-90-0 |
Source


|
| Record name | 5,6,7,8-tetrahydroquinolin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2824955.png)


![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2824963.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2824966.png)
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)
![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2824969.png)
![N-(3-methoxyphenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2824970.png)

